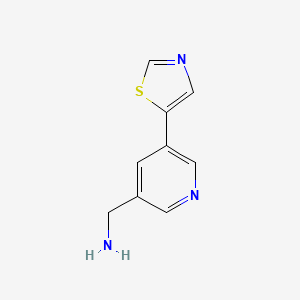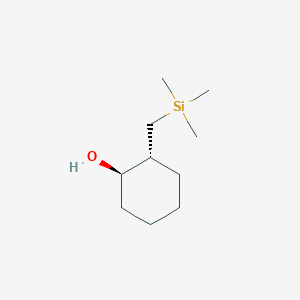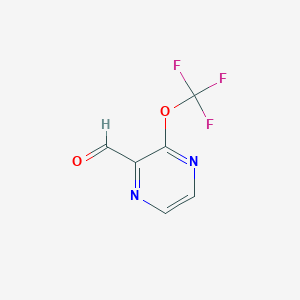
3-(Hydroxymethylene)-5-methoxyindolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethylene)-5-methoxyindolin-2-one is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological and clinical applications, making them a subject of extensive research in medicinal chemistry .
Méthodes De Préparation
The synthesis of 3-(Hydroxymethylene)-5-methoxyindolin-2-one typically involves the reaction of indole derivatives with appropriate reagents under specific conditions. One common method includes the condensation of indole-2-one with formaldehyde and methanol in the presence of a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
3-(Hydroxymethylene)-5-methoxyindolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Applications De Recherche Scientifique
3-(Hydroxymethylene)-5-methoxyindolin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-(Hydroxymethylene)-5-methoxyindolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
3-(Hydroxymethylene)-5-methoxyindolin-2-one can be compared with other indole derivatives such as:
3-Methyleneindoline: Known for its role in the synthesis of optically active compounds.
3-Methylindole: Commonly used in the synthesis of tryptophan derivatives.
Indole-3-acetic acid: A plant hormone with significant biological activities
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
1018549-00-2 |
|---|---|
Formule moléculaire |
C10H9NO3 |
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
2-hydroxy-5-methoxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H9NO3/c1-14-6-2-3-9-7(4-6)8(5-12)10(13)11-9/h2-5,11,13H,1H3 |
Clé InChI |
WOQIJVZOCRWNRD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)NC(=C2C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine](/img/structure/B11906911.png)




![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11906953.png)

![2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11906967.png)

